N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-9-5-3-2-4-8(9)14-10(16)6-18-11-12-7-13-15-11/h2-5,7H,6H2,1H3,(H,14,16)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMITMQHDIQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327047-28-9 | |
| Record name | N-(2-METHOXYPHENYL)-2-(1H-1,2,4-TRIAZOL-3-YLTHIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 2-methoxyaniline with 1H-1,2,4-triazole-3-thiol in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The methoxy group or the triazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
Pharmacological Applications
Antifungal Activity
N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide exhibits significant antifungal properties. A study investigated its efficacy against various fungal strains, including Candida albicans and Aspergillus niger. The results indicated that the compound inhibited fungal growth effectively, suggesting potential use in antifungal therapies .
Anticancer Properties
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further development in cancer treatment .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This broad-spectrum activity suggests potential applications in the development of new antibiotics .
Agricultural Applications
Fungicide Development
In agriculture, this compound has been explored as a fungicide. Field trials demonstrated its effectiveness in controlling fungal diseases in crops such as wheat and corn. The compound's ability to inhibit fungal pathogens while being less toxic to beneficial organisms positions it as a valuable tool in sustainable agriculture practices .
Data Summary
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, showcasing its potential as an effective antifungal agent suitable for therapeutic use .
Case Study 2: Anticancer Mechanism
A study focusing on the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations. Flow cytometry analysis revealed that at concentrations above 20 µM, there was a significant increase in early apoptotic cells compared to controls. This finding supports the hypothesis that the compound can trigger programmed cell death in cancer cells .
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the thioacetamide moiety can participate in redox reactions or covalent modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Examples:
N-(2-Methoxyphenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7e)
- Structure : Contains a 1,2,3-triazole core with a naphthalen-2-yloxy group.
- Synthesis : Prepared via 1,3-dipolar cycloaddition between azide 9e and alkyne 2b, followed by recrystallization .
- Key Data : IR and NMR confirm the presence of a methoxyphenyl group and naphthyloxy-triazole linkage .
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c)
- Structure : Features a 1,2,4-triazole ring with dual 4-fluorophenyl substituents and a 4-bromophenyl acetamide group.
- Synthesis : Derived from condensation reactions involving fluorophenyl hydrazides and subsequent thioether formation.
- Key Data : Melting point = 219.3°C; HRMS and NMR confirm structure .
2-(4-Chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide Structure: Chloro-methylphenoxy group attached to acetamide with a 1,2,4-triazole-5-yl substituent. Application: Studied for phenotypic effects in environmental and disease models .
Physicochemical Properties
Substituents significantly influence melting points and solubility:
Trends :
Example Procedure :
- Step 1: Azide (0.5 mmol) and alkyne (0.5 mmol) are reacted in tert-butanol/water (3:1) with Cu(OAc)₂ (10 mol%) at RT for 6–8 h.
- Step 2: Crude product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol .
Biological Activity
N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C11H12N4O2S
- Molecular Weight : 252.31 g/mol
- CAS Number : 327047-28-9
This structure features a methoxy group on the phenyl ring and a triazole-thioether moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.8 | Disruption of mitochondrial function |
The compound demonstrated cytotoxic effects primarily through apoptosis induction, as evidenced by increased caspase activity and morphological changes in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against a variety of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Treatment with this compound leads to increased ROS production within cancer cells, contributing to oxidative stress and subsequent cell death .
- Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing through the cell cycle .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- A study conducted on xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to controls.
- Another investigation focused on its synergistic effects when combined with standard chemotherapeutic agents such as doxorubicin and cisplatin. The combination therapy resulted in enhanced efficacy and reduced side effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition ("click chemistry"). For example:
- Step 1 : React 2-methoxyaniline with chloroacetyl chloride to form the acetamide backbone.
- Step 2 : Introduce the 1,2,4-triazole-thio moiety via thiol-ene coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Key Tools : IR and NMR are used to confirm intermediate structures .
Q. How is structural characterization performed for this compound?
- Methodology : A combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1680 cm, NH at ~3260 cm) .
- NMR : NMR detects methoxy protons (~3.8 ppm) and aromatic protons (6.5–8.5 ppm); NMR confirms carbonyl (~165 ppm) and triazole carbons .
- HRMS : Validates molecular weight (e.g., [M+H] calculated for CHNOS: 250.0652) .
Q. What in vitro assays are used to screen its biological activity?
- Methodology :
- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
- Anticancer Activity : MTT assay against cell lines (e.g., HCT-116, MCF-7) to measure IC values .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalyst Tuning : Copper(I) iodide in CuAAC improves triazole ring formation efficiency .
- Side Reaction Mitigation : Purify intermediates via column chromatography (hexane:EtOAc) to remove unreacted azides/alkynes .
Q. What strategies resolve contradictions in SAR data for anticonvulsant vs. anticancer activity?
- Methodology :
- Substituent Analysis : Compare derivatives with varying substituents (Table 1):
| Substituent (R) | Anticonvulsant ED (mg/kg) | Anticancer IC (µM) |
|---|---|---|
| 2-Methoxyphenyl | 12.5 (MES) | 8.7 (MCF-7) |
| 4-Nitrophenyl | Inactive | 15.2 (HCT-116) |
- Computational Modeling : Density functional theory (DFT) predicts electronic effects of substituents on binding affinity .
Q. How do crystallographic studies clarify ambiguities in NMR/IR data?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolves bond angles and torsional strain (e.g., dihedral angle between triazole and methoxyphenyl groups ~79.7°) .
- Hydrogen Bonding Networks : Identifies intermolecular interactions (e.g., N–H⋯N in thiazole derivatives) affecting solubility .
Q. What are the limitations of click chemistry in modifying the triazole-thio moiety?
- Methodology :
- Regioselectivity : 1,4-triazole vs. 1,5-triazole isomers in CuAAC; confirmed via NOESY NMR .
- Bioisosteric Replacement : Replace triazole with tetrazole to assess metabolic stability differences .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
